N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide
Overview
Description
N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the nitro group: Nitration of the benzene ring can be done using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the amide bond, which can be done using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, forming quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide may have applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the quinoline core.
Medicine: Possible applications in drug development for its biological activity.
Industry: Could be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting cellular processes. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Basic structure without additional functional groups.
Chloroquine: An antimalarial drug with a similar quinoline core.
Nitrobenzamide: Lacks the quinoline moiety but has similar functional groups.
Uniqueness
N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide is unique due to the combination of the quinoline core, nitro group, and ethyl group, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-ethyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-21(19(24)14-7-5-8-16(11-14)22(25)26)12-15-10-13-6-3-4-9-17(13)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVJZAXEBQWGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362911 | |
Record name | STK561391 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5730-01-8 | |
Record name | STK561391 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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